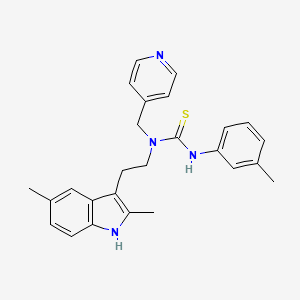

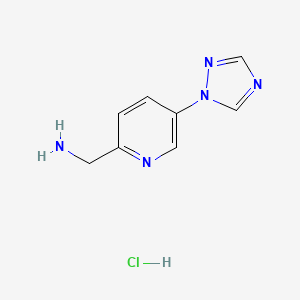

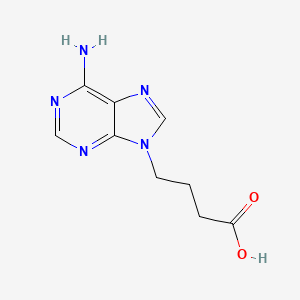

![molecular formula C12H14N4O4S B3006206 N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide CAS No. 891095-84-4](/img/structure/B3006206.png)

N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide" is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various hydrazinecarbothioamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of isothiocyanates with hydrazine hydrate, followed by condensation with aromatic aldehydes . For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . Similarly, other derivatives, such as 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide, have been synthesized and their metal complexes studied . The synthesis conditions, such as the choice of solvent and catalyst, play a crucial role in the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and understand the molecular geometry and vibrational frequencies . The crystal structure analysis reveals the planarity of the molecules and the presence of intramolecular hydrogen bonds that stabilize the molecular conformation .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can form complexes with various metal ions, leading to changes in their chemical reactivity and properties . The coordination compounds formed with metals such as Ni(II), Cu(II), Fe(III), and Co(III) exhibit different geometries and spectral characteristics, which are influenced by the ligand's coordination mode and the metal ion's nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents . The HOMO-LUMO energy gap obtained from frontier molecular orbital analysis indicates the charge transfer within the molecule, which is essential for understanding the compound's reactivity . Additionally, the cytotoxic effects of these compounds have been evaluated using cell cultures, suggesting potential applications in cancer treatment .

Relevant Case Studies

Some hydrazinecarbothioamide derivatives have been evaluated for their anticonvulsant activity, showing promising results in seizure models and an ability to elevate GABA levels in the brain . These findings highlight the therapeutic potential of these compounds in treating neurological disorders. Furthermore, the crystal structure of related compounds has been analyzed to understand the intermolecular interactions and their implications for stability and reactivity .

Aplicaciones Científicas De Investigación

Spectral and Structural Analysis

- Spectral Structure Elucidation : The ligand N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide has been analyzed for its spectral structure. Studies indicate that the hydrogen atom of the N1H group engages in hydrogen bonding with the oxygen of the nitro group (Abou-Melha, 2021).

Anticancer Activity

- Anticancer Properties : This compound and its derivatives have shown promising results in anticancer activity. Notably, the ligand and certain complexes, like the Cd(II) complex, demonstrated strong antitumor activities (Abou-Melha, 2021).

DNA Binding and Cleavage Properties

- DNA Interaction Studies : The binding properties of this ligand and its complexes with calf thymus DNA have been investigated, revealing the potential for DNA cleavage. This aspect is crucial in the development of chemotherapeutic agents (Hussein et al., 2015).

Catalytic Activity

- Catalysis in Cyclopropanation Reactions : The compound has been used in preparing transition metal complexes that exhibit catalytic activity. Specifically, a copper complex showed high yield in cyclopropanation reactions, a significant process in organic synthesis (Youssef et al., 2009).

Antibacterial Evaluation

- Antibacterial Efficacy : Novel hydrazones and bis-hydrazones containing this compound have been synthesized and shown moderate activity against bacterial strains like Staphylococcus aureus and Listeria monocytogenes, indicating potential for antibacterial applications (Baashen, 2022).

Molecular Modeling and Biological Activity

- Molecular Modeling and Antioxidant Activity : Studies involving molecular modeling and antioxidant activity assessments have been conducted. These investigations provide insights into the structural properties and potential health benefits of this compound (Melha et al., 2021).

Propiedades

IUPAC Name |

1-[[2-(4-nitrophenoxy)acetyl]amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-7-13-12(21)15-14-11(17)8-20-10-5-3-9(4-6-10)16(18)19/h2-6H,1,7-8H2,(H,14,17)(H2,13,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIMVRKEPNVWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

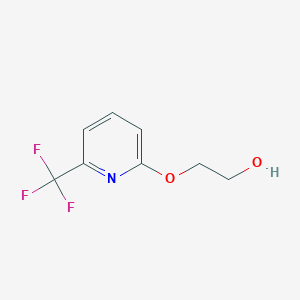

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

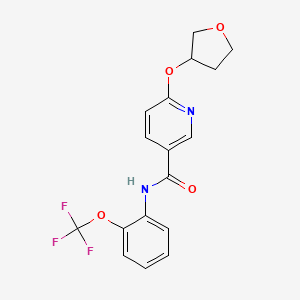

![2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3006135.png)

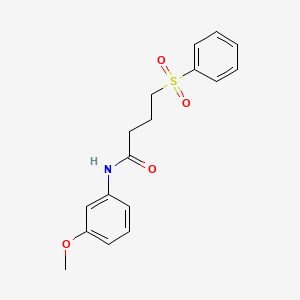

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)